molecular formula C17H19N3O B563662 Mirtazapine-d3 N-Oxide CAS No. 1219155-54-0

Mirtazapine-d3 N-Oxide

Cat. No.: B563662
CAS No.: 1219155-54-0
M. Wt: 284.377
InChI Key: GAFCUVMEBFTFQJ-FIBGUPNXSA-N
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Description

Mirtazapine-d3 N-Oxide is a deuterated derivative of Mirtazapine, a tetracyclic piperazino-azepine antidepressant. Mirtazapine is primarily used in the treatment of major depressive disorder and has off-label uses for insomnia and appetite stimulation . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Mirtazapine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mirtazapine-d3 N-Oxide typically involves the oxidation of Mirtazapine using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired product with high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Mirtazapine-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of Mirtazapine to its N-oxide form.

    Reduction: Reduction of the N-oxide back to the parent compound, Mirtazapine.

    Substitution: Possible substitution reactions at the nitrogen or aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: this compound.

    Reduction: Mirtazapine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mirtazapine-d3 N-Oxide is extensively used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Mirtazapine-d3 N-Oxide is similar to that of Mirtazapine. It involves antagonism of central adrenergic and serotonergic receptors. Specifically, it acts as an antagonist at the alpha-2 adrenergic receptors and serotonin 5-HT2 and 5-HT3 receptors. This dual action increases the release of norepinephrine and serotonin, leading to its antidepressant effects .

Comparison with Similar Compounds

    Mirtazapine: The parent compound, used as an antidepressant.

    N-desmethylmirtazapine: A metabolite of Mirtazapine with similar pharmacological properties.

    8-Hydroxymirtazapine: Another metabolite formed through hydroxylation.

Uniqueness: Mirtazapine-d3 N-Oxide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, providing valuable insights into the metabolism and action of Mirtazapine .

Properties

IUPAC Name

5-oxido-5-(trideuteriomethyl)-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFCUVMEBFTFQJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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